

In-Depth Technical Guide: Thermochemical Properties of Methyl DL-Pyroglutamate

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Compound of Interest

Compound Name: Methyl DL-pyroglutamate

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Introduction

Methyl DL-pyroglutamate, a derivative of pyroglutamic acid, is a molecule of interest in various scientific fields, including pharmaceutical development, due to its role as a versatile chiral building block and its potential biological activities. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical and biological systems. This technical guide provides estimated thermochemical data for **Methyl DL-pyroglutamate**, outlines the methodology used for these estimations, and presents a typical synthesis workflow. In the absence of experimentally determined thermochemical data in the public domain, this guide utilizes the well-established Joback group contribution method for the estimation of key thermochemical parameters.

Thermochemical Data of Methyl DL-pyroglutamate

The following tables summarize the estimated thermochemical and physical properties of **Methyl DL-pyroglutamate**. It is critical to note that the thermochemical data presented here are estimated values derived from the Joback group contribution method and are intended to serve as a guideline in the absence of experimental data.

Table 1: Estimated Molar Thermochemical Properties of Methyl DL-pyroglutamate

Property	Symbol	Estimated Value	Unit
Standard Ideal Gas Enthalpy of Formation (298.15 K)	$\Delta H_{f,gas}^{\circ}$	-478.31	kJ/mol
Standard Ideal Gas Gibbs Free Energy of Formation (298.15 K)	$\Delta G_{f,gas}^{\circ}$	-296.88	kJ/mol

Table 2: Estimated Ideal Gas Heat Capacity of Methyl DL-pyroglutamate

The ideal gas heat capacity ($C_{p,gas}$) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

$$C_{p,gas} \text{ (J/mol}\cdot\text{K)} = a + bT + cT^2 + dT^3$$

Coefficient	Estimated Value
a	7.93×10^1
b	4.30×10^{-1}
c	-1.13×10^{-4}
d	-1.03×10^{-8}

Table 3: Physical Properties of Methyl DL-pyroglutamate

Property	Value	Unit
Molecular Formula	$C_6H_9NO_3$	-
Molecular Weight	143.14	g/mol
Boiling Point	304.7 ± 35.0 at 760 mmHg	$^{\circ}C$
Density	1.226	g/cm ³
Refractive Index	1.465	-

Experimental Protocols: The Joback Group Contribution Method

Due to the unavailability of experimental thermochemical data for **Methyl DL-pyroglutamate**, the values presented in this guide were estimated using the Joback group contribution method. [1][2] This method predicts thermochemical and physical properties of organic compounds based on their molecular structure. The fundamental principle is that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermochemical properties for **Methyl DL-pyroglutamate** using the Joback method involves the following steps:

- **Molecular Structure Decomposition:** The molecule of **Methyl DL-pyroglutamate** is first broken down into its constituent functional groups as defined by the Joback method.
 - **Methyl DL-pyroglutamate Structure:**
 - One >NH (in a ring) group
 - One >CH- (in a ring) group
 - Two -CH₂- (in a ring) groups
 - One -COO- (ester) group
 - One -CH₃ group
- **Summation of Group Contributions:** Each functional group has a specific numerical contribution for each property. These contributions are summed to calculate the property of the entire molecule using specific formulas for each property.
 - **Standard Ideal Gas Enthalpy of Formation ($\Delta H_{f,gas}^\circ$):** $\Delta H_{f,gas}^\circ \text{ (kJ/mol)} = 68.29 + \sum (n_i * \Delta H_{f,i})$ where n_i is the number of groups of type i , and $\Delta H_{f,i}$ is the contribution of group i to the heat of formation.

- Standard Ideal Gas Gibbs Free Energy of Formation ($\Delta G_{f,gas}^\circ$): $\Delta G_{f,gas}^\circ$ (kJ/mol) = $53.88 + \sum (n_i * \Delta G_{f,i})$ where n_i is the number of groups of type i , and $\Delta G_{f,i}$ is the contribution of group i to the Gibbs free energy of formation.
- Ideal Gas Heat Capacity ($C_{p,gas}$): $C_{p,gas}$ (J/mol·K) = $\sum (n_i * a_i) - 37.93 + [\sum (n_i * b_i) + 0.33]T + [\sum (n_i * c_i)]T^2 + [\sum (n_i * d_i)]T^3$ where n_i is the number of groups of type i , and a_i , b_i , c_i , and d_i are the group contributions to the heat capacity coefficients.

Limitations

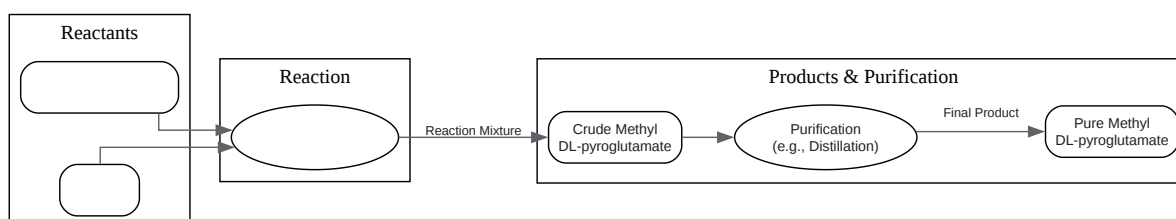
It is important to acknowledge the limitations of the Joback method:

- It is an estimation method and may have deviations from experimental values.
- The method does not account for interactions between all functional groups.
- The accuracy can be lower for complex molecules or those with unusual structural features.

Therefore, the provided data should be used with an understanding of its estimated nature. For critical applications, experimental determination of these properties is highly recommended.

Synthesis Workflow of Methyl DL-pyroglutamate

Methyl DL-pyroglutamate is commonly synthesized from DL-pyroglutamic acid through an esterification reaction with methanol. A typical laboratory-scale synthesis workflow is depicted below.^{[3][4]}



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Synthesis of **Methyl DL-pyroglutamate**.

This workflow illustrates the key steps in the synthesis of **Methyl DL-pyroglutamate**. The process begins with the acid-catalyzed esterification of DL-pyroglutamic acid with methanol. The resulting crude product is then purified, typically by distillation, to yield the final, high-purity product. The choice of acid catalyst and reaction conditions can influence the reaction rate and yield. Common catalysts include sulfuric acid and thionyl chloride.^{[3][4]}

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